molecular formula C7H10O5 B13546343 3-(Ethoxycarbonyl)oxetane-3-carboxylic acid

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid

Cat. No.: B13546343
M. Wt: 174.15 g/mol
InChI Key: PIGXNNWOBYPOBH-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H8O5. It is a derivative of oxetane, a four-membered ring containing one oxygen atom. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid can be synthesized starting from 3-hydroxy-2-(hydroxymethyl)propanoic acid methyl ester. The synthetic route involves the following steps:

Industrial Production Methods

the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane ketones, while reduction can produce oxetane alcohols .

Scientific Research Applications

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)oxetane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxycarbonyl)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the ethoxycarbonyl group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

3-ethoxycarbonyloxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-2-12-6(10)7(5(8)9)3-11-4-7/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGXNNWOBYPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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